molecular formula C6H13ClS B14293905 Propane, 1-chloro-3-(propylthio)- CAS No. 115412-57-2

Propane, 1-chloro-3-(propylthio)-

Cat. No.: B14293905
CAS No.: 115412-57-2
M. Wt: 152.69 g/mol
InChI Key: HLNCNJLUHNYBBC-UHFFFAOYSA-N
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Description

Propane, 1-chloro-3-(propylthio)- is an organic compound with the molecular formula C6H13ClS. It is a derivative of propane, where a chlorine atom and a propylthio group are attached to the first and third carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1-chloro-3-(propylthio)- typically involves the reaction of 1-chloropropane with propylthiol in the presence of a base. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or acetone. The general reaction scheme is as follows:

CH3CH2CH2Cl+CH3CH2CH2SHCH3CH2CH2SCH2CH2CH2Cl\text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl} CH3​CH2​CH2​Cl+CH3​CH2​CH2​SH→CH3​CH2​CH2​SCH2​CH2​CH2​Cl

Industrial Production Methods

In an industrial setting, the production of Propane, 1-chloro-3-(propylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propane, 1-chloro-3-(propylthio)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the sulfur-containing group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of propane derivatives with modified sulfur groups.

Scientific Research Applications

Propane, 1-chloro-3-(propylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propane, 1-chloro-3-(propylthio)- involves its interaction with various molecular targets. The chlorine atom and the propylthio group can participate in nucleophilic substitution and oxidation-reduction reactions, affecting the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1-chloro-3-iodo-: Similar structure but with an iodine atom instead of a propylthio group.

    3-Chloro-1-propanethiol: Contains a thiol group instead of a propylthio group.

    Propane, 1-bromo-3-chloro-: Contains a bromine atom instead of a propylthio group.

Uniqueness

Propane, 1-chloro-3-(propylthio)- is unique due to the presence of both a chlorine atom and a propylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

115412-57-2

Molecular Formula

C6H13ClS

Molecular Weight

152.69 g/mol

IUPAC Name

1-chloro-3-propylsulfanylpropane

InChI

InChI=1S/C6H13ClS/c1-2-5-8-6-3-4-7/h2-6H2,1H3

InChI Key

HLNCNJLUHNYBBC-UHFFFAOYSA-N

Canonical SMILES

CCCSCCCCl

Origin of Product

United States

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